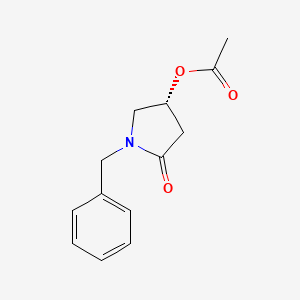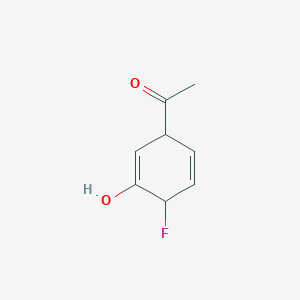![molecular formula C37H38N6Si2 B12575582 Bis[tris(phenylamino)silyl]methane CAS No. 193748-21-9](/img/structure/B12575582.png)
Bis[tris(phenylamino)silyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[tris(phenylamino)silyl]methane is an organosilicon compound characterized by the presence of three phenylamino groups attached to silicon atoms, which are further connected to a central methane unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(phenylamino)silyl]methane typically involves the reaction of bis(trichlorosilyl)methane with lithiated aniline. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(Cl}_3\text{Si)}_2\text{CH}_2 + 3 \text{LiC}_6\text{H}_5\text{NH}_2 \rightarrow \text{(PhNH}_2\text{Si)}_3\text{CH}_2 + 3 \text{LiCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[tris(phenylamino)silyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[tris(phenylamino)silyl]methane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[tris(phenylamino)silyl]methane involves its interaction with various molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. Additionally, the silicon atoms provide unique electronic properties that can be exploited in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tris(trimethylsilyl)methane
- Tris(dimethylsilyl)methane
- Tris(dimethylphenylsilyl)methane
Comparison
Bis[tris(phenylamino)silyl]methane is unique due to the presence of phenylamino groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
193748-21-9 |
|---|---|
Molecular Formula |
C37H38N6Si2 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
N-[dianilino(trianilinosilylmethyl)silyl]aniline |
InChI |
InChI=1S/C37H38N6Si2/c1-7-19-32(20-8-1)38-44(39-33-21-9-2-10-22-33,40-34-23-11-3-12-24-34)31-45(41-35-25-13-4-14-26-35,42-36-27-15-5-16-28-36)43-37-29-17-6-18-30-37/h1-30,38-43H,31H2 |
InChI Key |
ROZKLJHQHKEIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N[Si](C[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


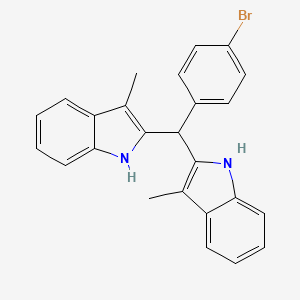
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
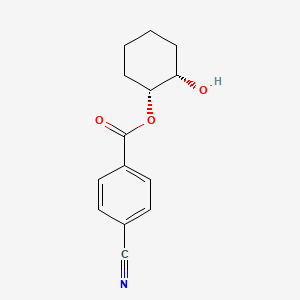
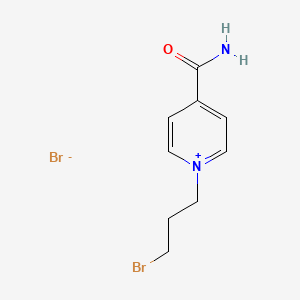
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)
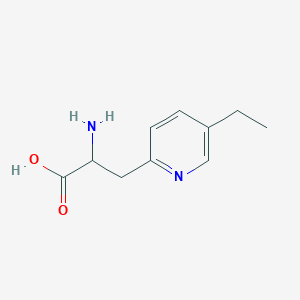


![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)

